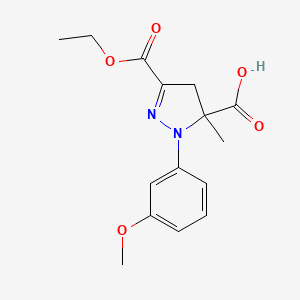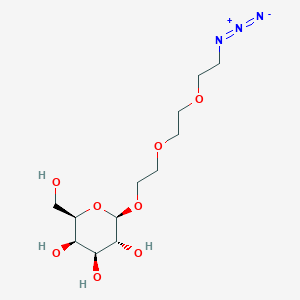
4-(4-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, also known as 4MTPT, is a novel small molecule that has been studied for its potential applications in scientific research. It is a derivative of pyrimidin-2-amine and has been found to have unique properties in comparison to other related compounds. 4MTPT has been studied for its ability to act as a ligand, enzyme inhibitor, and receptor agonist.
Scientific Research Applications
4-(4-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been studied for its potential applications in scientific research. It has been found to act as a ligand, enzyme inhibitor, and receptor agonist. As a ligand, 4-(4-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been used to study the interactions between proteins and other molecules. It has been found to bind to a variety of proteins, including enzymes and transcription factors. As an enzyme inhibitor, it has been used to study the effects of inhibition on enzyme activity. As a receptor agonist, it has been used to study the activation of G-protein-coupled receptors.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is not yet fully understood. It is believed to act as a ligand by binding to proteins, enzymes, and transcription factors. It is also believed to act as an enzyme inhibitor by binding to the active site of enzymes and preventing the binding of substrates. Additionally, it is believed to act as a receptor agonist by binding to G-protein-coupled receptors and activating them.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine have not yet been fully studied. However, it has been found to have some effects on cell metabolism, gene expression, and protein folding. It has also been found to affect the activity of enzymes and the binding of substrates. Additionally, it has been found to affect the activation of G-protein-coupled receptors.
Advantages and Limitations for Lab Experiments
4-(4-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to work with and store. Additionally, it is relatively inexpensive and can be synthesized using a variety of methods. However, there are also some limitations for its use in lab experiments. It is not yet fully understood how it works, and further research is needed to elucidate its mechanism of action. Additionally, it is not yet known what the long-term effects of its use may be.
Future Directions
There are a variety of potential future directions for 4-(4-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine. Further research is needed to understand its mechanism of action and the long-term effects of its use. Additionally, it could be studied for its potential applications in drug development and therapeutics. It could also be studied for its potential as an imaging agent or for its ability to modulate gene expression. Finally, it could be studied for its ability to bind to other proteins and transcription factors.
Synthesis Methods
The synthesis of 4-(4-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been studied extensively, and a variety of methods have been developed to produce the compound. One method involves the reaction of 4-methylphenol with thiophene-2-sulfonyl chloride in the presence of a base, such as sodium hydroxide. The reaction proceeds through a series of steps, including the formation of an intermediate, the addition of the base, and the formation of the desired product. The reaction is typically carried out in a solvent, such as dichloromethane, and the product can then be isolated by filtration. Other methods for the synthesis of 4-(4-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine include the use of microwave-assisted synthesis and the use of a palladium-catalyzed reaction.
properties
IUPAC Name |
4-(4-methylphenyl)-6-thiophen-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-10-4-6-11(7-5-10)12-9-13(18-15(16)17-12)14-3-2-8-19-14/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYWHSPFICCNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(Chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-2(7),3,5-trien-3-ol](/img/structure/B6345473.png)
![5-(Chloromethyl)-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-2(7),3,5-trien-3-ol](/img/structure/B6345475.png)




![2-Cyano-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid ethyl ester](/img/structure/B6345484.png)



